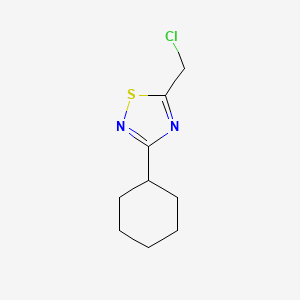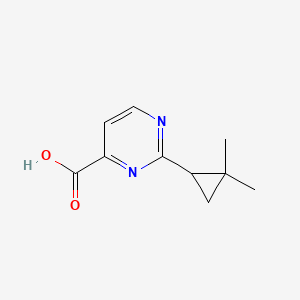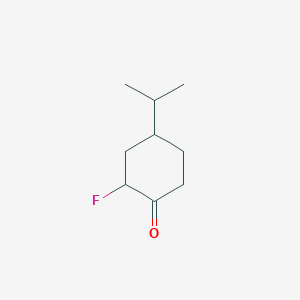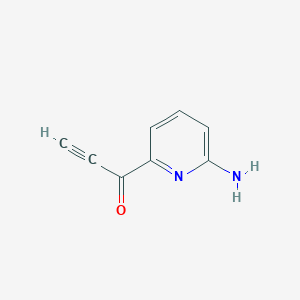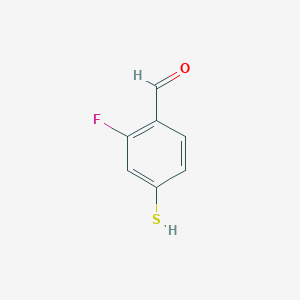
2-Fluoro-4-mercaptobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-mercaptobenzaldehyde: is an organic compound characterized by the presence of a fluorine atom and a thiol group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of a fluorine atom and a thiol group onto a benzaldehyde ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced via halogen exchange reactions. The thiol group can be introduced through thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.
Example Synthetic Route:
Starting Material: 4-Fluorobenzaldehyde
Thiolation Reaction: Reacting 4-Fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to introduce the thiol group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Fluoro-4-mercaptobenzaldehyde: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4-mercaptobenzaldehyde: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Fluoro-4-mercaptobenzaldehyde is largely dependent on its functional groups:
Thiol Group: The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their function.
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols.
Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.
類似化合物との比較
2-Fluoro-4-mercaptobenzaldehyde: can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the thiol group, making it less reactive in certain biochemical applications.
4-Mercaptobenzaldehyde: Lacks the fluorine atom, which can affect its stability and reactivity.
2-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness:
- The combination of a fluorine atom and a thiol group in This compound provides a unique set of reactivity and stability, making it particularly useful in specialized synthetic and research applications.
By understanding the properties and applications of This compound , researchers can leverage its unique characteristics for various scientific and industrial purposes.
特性
分子式 |
C7H5FOS |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
2-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H |
InChIキー |
HMOLBDXCAPWJIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


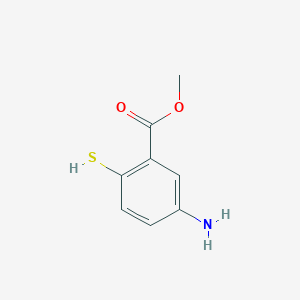
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)

![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)

![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
